molecular formula C16H11BrN2O2 B2781089 N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-27-2

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2781089
CAS No.: 862813-27-2
M. Wt: 343.18
InChI Key: MIZFMAITPACEGK-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that features a bromophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The bromophenyl group is introduced via bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amide Formation: The final step involves coupling the bromophenyl group with the indole moiety through an amide bond formation. This can be achieved using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the bromophenyl group may enhance binding affinity or selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but with the bromine atom at the para position.

    N-(3-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Chlorine atom instead of bromine.

    N-(3-bromophenyl)-2-(1H-indol-2-yl)-2-oxoacetamide: Indole moiety at a different position.

Uniqueness

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the specific positioning of the bromine atom and the indole moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-10-4-3-5-11(8-10)19-16(21)15(20)13-9-18-14-7-2-1-6-12(13)14/h1-9,18H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZFMAITPACEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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